![molecular formula C36H72NO8P B1262603 1-Dodecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1262603.png)
1-Dodecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-lauroyl-2-palmitoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 28:0 in which the two acyl substituents at positions 1 and 2 are specified as lauroyl and palmitoyl respectively. It is a phosphatidylcholine 28:0, a dodecanoate ester and a 1-acyl-2-hexadecanoyl-sn-glycero-3-phosphocholine.
Scientific Research Applications
Membrane Properties and Phase Behavior
Phospholipids like 1-Dodecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine are crucial in studying the properties and behaviors of cellular membranes. For instance, research has shown that certain phospholipids can form bicelles, which are bilayered micelles, in the presence of short-chain phospholipids, offering insights into the phase behavior of lipid mixtures under varying temperatures (Tan et al., 2002). Similarly, the morphological properties of self-assembled structures formed by phospholipids like DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) and DHPC have been studied, providing valuable information about the interfacial membrane properties of these assemblies (Taguchi et al., 2018).
Fluorescence Microscopy and Lipid Domains
The study of giant unilamellar vesicles (GUVs) composed of different phospholipid binary mixtures offers insights into lipid domain shapes and their composition-dependent behaviors. Techniques like two-photon fluorescence microscopy have been employed to study these phenomena at different temperatures (Bagatolli & Gratton, 2000).
NMR Studies and Bicelle Systems
The formation of bicelles, their alignment in magnetic fields, and their use in NMR studies for structural biology are areas where phospholipids play a crucial role. Studies have shown how bicelle systems can be formed by mixing specific phospholipids, which align their normals parallel to an external magnetic field, thereby aiding in the study of molecular structures (Wu et al., 2010).
Lipid-Protein Interactions and Membrane Dynamics
Understanding how lipid headgroups mediate the organization and dynamics within bilayers is essential in cell biology. Studies have reported on the dynamics of tethered chromophores in unilamellar vesicles comprised of various phosphoglycerol and phosphocholine lipids, indicating how these lipids influence membrane rigidity and organization (Greenough & Blanchard, 2009).
properties
Product Name |
1-Dodecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine |
---|---|
Molecular Formula |
C36H72NO8P |
Molecular Weight |
677.9 g/mol |
IUPAC Name |
[(2R)-3-dodecanoyloxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-17-18-19-21-23-25-27-29-36(39)45-34(33-44-46(40,41)43-31-30-37(3,4)5)32-42-35(38)28-26-24-22-20-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 |
InChI Key |
QQCURFHAGLMXKE-UUWRZZSWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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